molecular formula C16H25N3O3S B2597348 Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946237-13-4

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2597348
M. Wt: 339.45
InChI Key: AASHZIJMNNRUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazol-2-ylcarbamates are a class of compounds that have been studied for their potential medicinal properties . They contain a thiazole ring, which is a type of heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms .


Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates typically involves the reaction of an appropriate amine with a carbonyl compound to form the thiazole ring . The specific reactants and conditions would depend on the desired substituents on the thiazole ring .


Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazol-2-ylcarbamates, such as their solubility and melting point, would depend on the specific substituents on the thiazole ring .

Scientific Research Applications

Antitumor and Antifilarial Activity

The synthesis of 2,4-disubstituted thiazoles, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, has shown potential antitumor and antifilarial activities. One study found methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate to inhibit leukemia L1210 cell proliferation effectively, with an IC50 of 3.2 microM, indicating its cytotoxic activity primarily through mitotic blocking. Additionally, it demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, although it was inactive against Brugia pahangi at a dosage of 100 mg/kg x 5 days (Yatendra Kumar et al., 1993).

GABA Receptor Modulation

Research into the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function in compounds related to gamma-aminobutyric acid (GABA) has provided insights into GABA receptor modulation. These compounds demonstrated weak agonist and partial agonist profiles at GABA(A) receptors, showing the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical carboxyl group bioisoster. This suggests potential applications in neurological disorders where modulation of GABAergic activity is beneficial (M. Lolli et al., 2006).

Agricultural Applications

The study of carbendazim and tebuconazole, both containing the carbamate moiety, in agricultural applications through solid lipid nanoparticles and polymeric nanocapsules has shown improved delivery mechanisms for fungicides. These carrier systems offer advantages such as altered release profiles, reduced environmental toxicity, and enhanced efficacy against fungal diseases in plants, demonstrating the broader applicability of carbamate derivatives in agricultural settings (E. Campos et al., 2015).

Future Directions

Given the potential medicinal properties of thiazol-2-ylcarbamates, future research could involve the synthesis and testing of new derivatives of these compounds . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-methylpropyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-11(2)9-22-16(21)19-15-18-13(10-23-15)8-14(20)17-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASHZIJMNNRUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

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